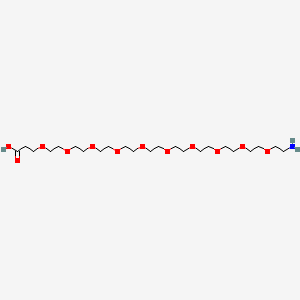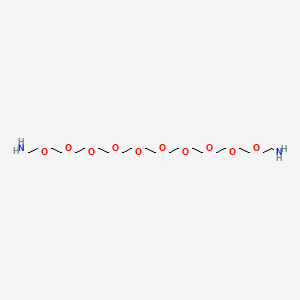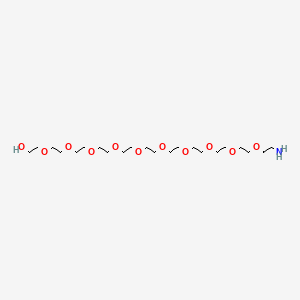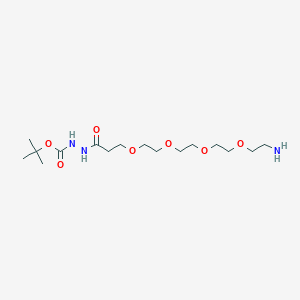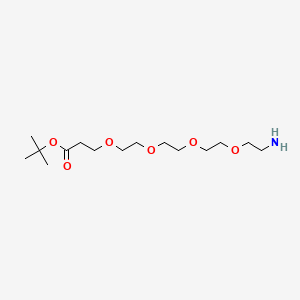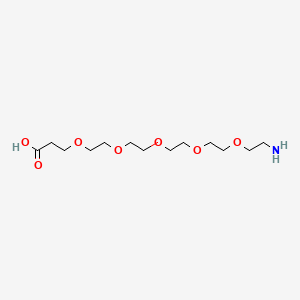
APG-1387
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APG-1387 is a novel small molecule inhibitor of apoptosis proteins (IAPs). It is a second mitochondria-derived activator of caspase (Smac) mimetic, which means it mimics the activity of endogenous Smac proteins to induce apoptosis in cancer cells . This compound has shown potential in treating various cancers and chronic hepatitis B infection .
Preparation Methods
The synthesis of APG-1387 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
APG-1387 undergoes several types of chemical reactions, primarily focusing on its interaction with IAPs. The compound induces the degradation of cellular IAP-1 (cIAP-1) and X-linked IAP (XIAP) proteins, leading to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), which ultimately results in apoptosis . Common reagents and conditions used in these reactions include cell culture media, cytokines, and various inhibitors to study the compound’s effects on apoptosis and immune responses .
Scientific Research Applications
APG-1387 has been extensively studied for its potential in cancer therapy. It has shown synergistic effects when combined with immune checkpoint inhibitors, such as programmed cell death protein 1 (PD-1) inhibitors, in preclinical models of ovarian cancer, colon cancer, malignant melanoma, and liver cancer . Additionally, this compound is being investigated for its potential to treat chronic hepatitis B infection by enhancing hepatitis B virus (HBV)-specific T cell responses and inducing apoptosis in HBV antigen-expressing hepatocytes .
Mechanism of Action
APG-1387 exerts its effects by mimicking the activity of endogenous Smac proteins. It binds to IAPs, leading to their degradation and the subsequent activation of caspases, which are crucial for the execution of apoptosis . The degradation of cIAP-1 and XIAP proteins by this compound results in the activation of caspase-3 and cleavage of PARP, leading to programmed cell death . Additionally, this compound has been shown to enhance immune responses by promoting the secretion of cytokines and increasing the recruitment of immune cells into tumors .
Comparison with Similar Compounds
APG-1387 is unique in its ability to target multiple IAPs and induce apoptosis through the degradation of cIAP-1 and XIAP proteins . Similar compounds include other Smac mimetics, such as LCL161, GDC-0152, and AT-406, which also target IAPs to induce apoptosis . this compound has shown superior efficacy in preclinical models and is being investigated for its potential to enhance the effects of immune checkpoint inhibitors .
Properties
CAS No. |
1570231-89-8 |
|---|---|
Molecular Formula |
C60H72N10O10S2 |
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |
InChI Key |
AKLBERUGKZNEJY-RTEPGWBGSA-N |
SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


